

experimental protocols for using 3-(4-Chloro-2-methoxyphenyl)benzoic acid

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Compound of Interest

Compound Name: 3-(4-Chloro-2-methoxyphenyl)benzoic acid

CAS No.: 1261941-41-6

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Application Note: Technical Guide to **3-(4-Chloro-2-methoxyphenyl)benzoic Acid**

Part 1: Introduction & Core Directive

Subject: Experimental Protocols for the Utilization of **3-(4-Chloro-2-methoxyphenyl)benzoic Acid** in Drug Discovery.

Executive Summary: **3-(4-Chloro-2-methoxyphenyl)benzoic acid** is a privileged biaryl carboxylic acid scaffold used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Structurally, it mimics the lipophilic tail regions of various nuclear receptor ligands (e.g., RAR/RXR agonists) and G-protein coupled receptor (GPCR) modulators (e.g., GPR40/GPR84).[1] Its steric bulk, provided by the ortho-methoxy group, forces a twisted biaryl conformation, making it a critical probe for exploring restricted conformational space in protein binding pockets.

This guide provides validated protocols for its solubilization, chemical derivatization (amide coupling), and biological screening setup.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Profile & Handling

Before initiating biological or synthetic workflows, the compound's physicochemical properties must be mastered to prevent experimental artifacts (e.g., precipitation in assay media).[1]

Property	Value / Characteristic	Experimental Implication
Molecular Weight	~262.69 g/mol	Ideal for fragment screening (<300 Da).[1]
cLogP	~3.8 - 4.2	High lipophilicity; requires DMSO for stock solutions.[1]
pKa (COOH)	~4.2	Ionized (anionic) at physiological pH (7.4).[1]
Solubility (Water)	< 10 µM	Critical: Do not dissolve directly in aqueous buffer.[1]
Solubility (DMSO)	> 50 mM	Preferred solvent for stock preparation.[1]

Expert Insight: The ortho-methoxy substituent on the phenyl ring creates significant steric hindrance, preventing the two aromatic rings from becoming coplanar. This "twist" is essential for selectivity in hydrophobic pockets (e.g., preventing non-specific intercalation).[1]

Protocol A: Preparation of Assay-Ready Stocks

Objective: Create stable, precipitate-free stock solutions for in vitro screening.

Reagents:

- Compound: **3-(4-Chloro-2-methoxyphenyl)benzoic acid** (Solid, >98% purity).[1]
- Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent).[1]

Step-by-Step Methodology:

- Weighing: Weigh 2.63 mg of solid compound into a sterile 1.5 mL amber microcentrifuge tube.
 - Rationale: Amber tubes prevent potential photodegradation of the biaryl system.
- Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM master stock.
- Vortexing: Vortex vigorously for 30 seconds. Inspect visually for clarity.
 - Quality Control: If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
 - Stability: Stable for 6 months at -20°C.

Dilution Scheme for Bioassays (0.1% DMSO Limit): To achieve a final assay concentration of 10 µM:

- Intermediate Step: Dilute 10 mM stock 1:100 in DMSO
100 µM Working Stock.
- Final Step: Dilute 100 µM Working Stock 1:100 into Assay Buffer
10 µM Final (1% DMSO).
 - Note: If cells are sensitive to 1% DMSO, add an intermediate dilution step in culture media to reach 0.1% final DMSO.

Protocol B: Chemical Derivatization (Amide Coupling)

Objective: Utilize the carboxylic acid moiety to attach the biaryl scaffold to an amine-bearing pharmacophore or resin (for affinity chromatography).[1]

Mechanism: The steric bulk of the ortho-methoxy group can hinder nucleophilic attack at the carbonyl carbon. Standard EDC/NHS coupling may be sluggish.[1] We recommend using HATU, which generates a more reactive active ester species.

Reagents:

- Substrate: **3-(4-Chloro-2-methoxyphenyl)benzoic acid** (1.0 equiv).[1]
- Amine Partner: R-NH₂ (1.2 equiv).[1]
- Coupling Agent: HATU (1.5 equiv).[1]
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]
- Solvent: DMF (anhydrous).[1]

Workflow:

- Activation: Dissolve the benzoic acid derivative (0.1 mmol) in DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.15 mmol). Stir at Room Temperature (RT) for 15 minutes.
 - Observation: Solution should turn slightly yellow, indicating active ester formation.
- Coupling: Add the amine partner (0.12 mmol).
- Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
 - Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. The twisted biaryl structure can shield the reaction center.
- Workup: Dilute with EtOAc (10 mL), wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄. [1][2]

Protocol C: Fragment Screening via SPR (Surface Plasmon Resonance)

Objective: Determine binding affinity (

) of the scaffold against a target protein (e.g., Nuclear Receptor).

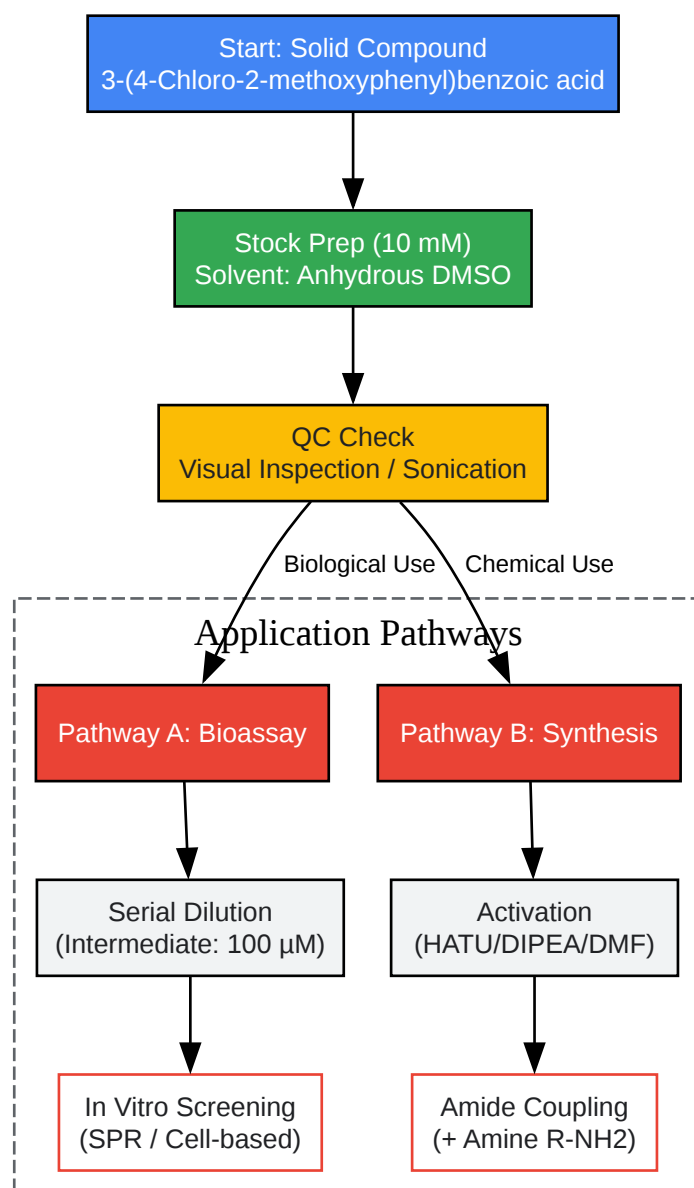
Methodology:

- Immobilization: Immobilize target protein on a CM5 sensor chip (Amine coupling) to ~3000 RU.

- Buffer Prep: HBS-P+ buffer with 5% DMSO (matched to sample).
 - Critical: DMSO concentration in running buffer and samples must be matched within 0.05% to avoid "bulk effect" artifacts.[1]
- Injection Series: Prepare a concentration series of the compound (0, 3.125, 6.25, 12.5, 25, 50, 100 μ M).
- Cycle:
 - Contact time: 60s.[1]
 - Dissociation time: 120s.[1]
 - Flow rate: 30 μ L/min.[1]
- Analysis: Fit data to a 1:1 Steady-State Affinity model.
 - Expectation: As a fragment/scaffold, expect fast on/off rates (square-wave sensorgrams). [1]

Part 3: Visualization & Formatting

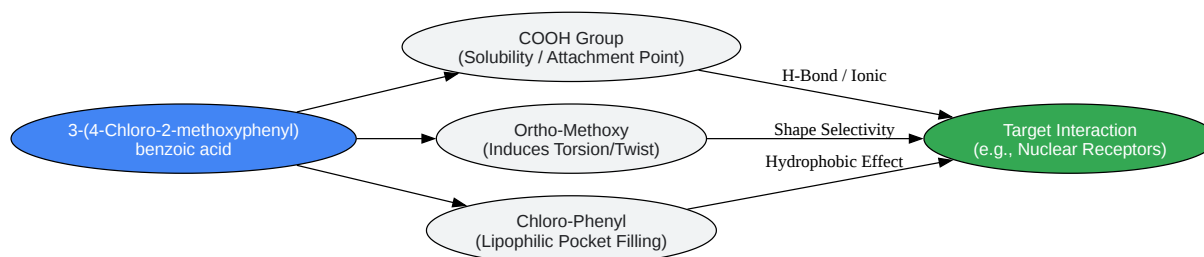
Experimental Workflow Diagram



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Caption: Operational workflow for solubilization and downstream application of the biaryl scaffold in biological screening (Path A) or chemical derivatization (Path B).

Biaryl Scaffold Logic



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Caption: Structure-Activity Relationship (SAR) logic. The ortho-methoxy group forces a non-planar conformation essential for specific binding.[1]

Part 4: References

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